![molecular formula C36H68O4 B1164528 10-(9Z-octadecenoyloxy)-octadecanoic acid](/img/structure/B1164528.png)
10-(9Z-octadecenoyloxy)-octadecanoic acid
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Overview
Description
10-OAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which oleic acid is esterified to 10-hydroxy stearic acid. Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-OAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.
Scientific Research Applications
1. Biocatalytic and Chemical Transformations
A study by Koppireddi et al. (2016) explored the synthesis of hydroxynonanoic acid and nonanedioic acid from oleic acid, involving the biotransformation of oleic acid into various esters including 9-(nonanoyloxy)nonanoic acid via intermediates like 10-hydroxyoctadecanoic acid. This chemoenzymatic method employed enzymes from different microbial sources, showcasing the potential of oleic acid derivatives in the production of industrial chemicals (Koppireddi et al., 2016).
2. Biolubricant Applications
Salimon et al. (2012) investigated structures derived from oleic acid for synthetic biolubricant basestocks. They analyzed various properties like pour point, oxidation stability, and friction wear, finding that certain derivatives (e.g., ethylhexyl 9-(octanoyloxy)-10-(behenoxy)octadecanoate) exhibited favorable performance in different temperature applications. This highlights the potential of such compounds in industrial fluid formulation (Salimon et al., 2012).
3. Organogel Research
Wright and Marangoni (2011) studied the gelation of vegetable oils using hydroxylated fatty acids like ricinelaidic acid, a derivative similar in structure to 10-(9Z-octadecenoyloxy)-octadecanoic acid. Their research provided insights into the microstructure and stability of these organogels, suggesting applications in cosmetics and lubricating greases (Wright & Marangoni, 2011).
4. Microbial Hydration Processes
Serra and De Simeis (2018) described the use of Lactobacillus rhamnosus as a biocatalyst for hydrating unsaturated octadecanoic acids, including oleic acid, to produce hydroxy derivatives. This research contributes to the understanding of natural hydroxy fatty acids' production and their potential industrial applications (Serra & De Simeis, 2018).
5. Plasticizer Synthesis
Omrani et al. (2016) synthesized bio-based plasticizers from oleic acid, which are applicable in Poly(vinyl chloride) formulations. Their research demonstrated the efficiency of these plasticizers in terms of mechanical properties and thermal stability, highlighting their potential as environmentally friendly alternatives to traditional plasticizers (Omrani et al., 2016).
properties
Product Name |
10-(9Z-octadecenoyloxy)-octadecanoic acid |
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Molecular Formula |
C36H68O4 |
Molecular Weight |
564.9 |
IUPAC Name |
10-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- |
InChI Key |
WYKCNLTXWMQKGB-PFONDFGASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
synonyms |
10-(oleoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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